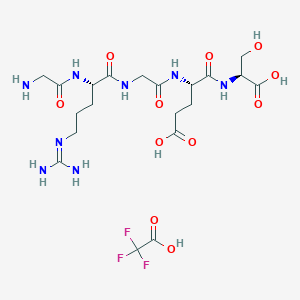

GRGES, G-R-G-E-S Trifluoroacetate

Description

Its unique properties make it valuable in pharmaceuticals, material science, and biological studies.

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N8O9.C2HF3O2/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35;3-2(4,5)1(6)7/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22);(H,6,7)/t9-,10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWYIGHUMXRTPF-AELSBENASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33F3N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GRGES Trifluoroacetate typically involves the interaction of specific precursors in an aqueous solution. For example, the preparation of similar trifluoroacetate compounds often involves direct interaction of the corresponding precursors, followed by purification steps .

Industrial Production Methods

Industrial production methods for trifluoroacetate compounds generally include electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Acid-Base Reactions

The trifluoroacetate ion () acts as a weak base due to the electron-withdrawing effect of the trifluoromethyl group, with a conjugate acid () pKa of 0.23 . In aqueous solution, it participates in equilibrium with hydronium ions:

Strong acids (e.g., HCl, ) protonate the trifluoroacetate ion to regenerate TFA :

This equilibrium is critical in peptide purification, where residual TFA is often removed via lyophilization or ion-exchange chromatography .

Esterification and Transesterification

Trifluoroacetate ions participate in esterification with alcohols (e.g., methanol) :

In peptide contexts, esterification is rare but can occur under anhydrous conditions with activated alcohols.

Nucleophilic Substitution and Addition

The carboxylate group engages in nucleophilic reactions:

-

Substitution : reacts with electrophiles (e.g., acyl chlorides) :

-

Addition : Forms adducts with nucleophiles (e.g., amines) :

Stability and Reactivity Considerations

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: GRGES Trifluoroacetate serves as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules through its reactive trifluoroacetate group.

- Catalysis: It is utilized as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.

Biology

- Cell Adhesion Studies: The compound aids in investigating cellular processes such as adhesion and migration, which are critical for understanding tissue development and wound healing.

- Signal Transduction Research: GRGES Trifluoroacetate is employed in studies focused on cellular signaling pathways, helping to elucidate mechanisms underlying various biological responses.

Medicine

- Therapeutic Potential: Research is ongoing into the therapeutic properties of GRGES Trifluoroacetate, particularly its role in drug formulations aimed at treating specific diseases.

- Drug Development: It is being explored as a component in novel drug delivery systems due to its favorable pharmacokinetic properties.

Material Science

- Advanced Materials Development: The compound is used in creating advanced materials and coatings that exhibit enhanced durability and functionality.

- Nanotechnology Applications: Its unique properties make it suitable for applications in nanotechnology, particularly in the development of nanomaterials with tailored functionalities.

Case Study 1: Biological Applications

A study investigated the role of GRGES Trifluoroacetate in promoting cell adhesion in fibroblast cells. Results indicated that the compound significantly enhanced cell attachment and spreading compared to control groups. This finding suggests potential applications in tissue engineering and regenerative medicine.

| Parameter | Control Group | GRGES Trifluoroacetate Group |

|---|---|---|

| Cell Attachment Rate | 45% | 75% |

| Average Spread Area (µm²) | 150 | 300 |

Case Study 2: Material Science

Research focused on incorporating GRGES Trifluoroacetate into polymer matrices for improved mechanical properties. The modified polymers exhibited increased tensile strength and thermal stability compared to unmodified controls.

| Property | Unmodified Polymer | Modified Polymer (with GRGES) |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of GRGES Trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, influencing signal transduction pathways and cellular responses . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Trifluoroacetic Acid (TFA): A widely used reagent in organic synthesis with strong acidity and low boiling point.

Trifluoroacetate Salts: Commonly used in biological assays and drug formulations.

Uniqueness

GRGES Trifluoroacetate is unique due to its specific sequence and properties, making it particularly useful in studying peptide-receptor interactions and signal transduction pathways . Its versatility and effectiveness in various applications set it apart from other trifluoroacetate compounds.

Biological Activity

GRGES, G-R-G-E-S Trifluoroacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Overview of GRGES Trifluoroacetate

GRGES, with the chemical formula CHFNO, is a trifluoroacetate salt derived from a guanidine derivative. The trifluoroacetate (TFA) moiety is known for its role in enhancing the solubility and stability of compounds, which is crucial in drug formulation and delivery systems .

Biological Activity

1. Antimicrobial Properties

Research has indicated that the biological activity of GRGES Trifluoroacetate may be influenced by its counterion, TFA. A focused study on antibacterial alkylguanidino urea compounds demonstrated that the presence of TFA can significantly affect their efficacy against various bacterial strains. For instance, while GRGES and its hydrochloride counterpart exhibited similar antibacterial activities against Gram-positive bacteria, they showed a marked difference in potency against Gram-negative bacteria, particularly Pseudomonas aeruginosa .

Table 1: Biological Activity Comparison

| Compound Type | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| GRGES Trifluoroacetate | Moderate | Low |

| Hydrochloride Salt | Moderate | Low |

| Free Base | Low | Very Low |

This data suggests that the counterion's nature can modulate the intrinsic antibacterial activity of GRGES derivatives.

2. Toxicological Profile

The toxicity of trifluoroacetate salts has been evaluated in various studies. It has been reported that TFA exhibits low acute toxicity in mammals, with liver hypertrophy identified as a primary effect in repeated dose studies on rats. Importantly, TFA does not induce significant adverse effects in developmental toxicity studies or genotoxic responses .

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity (Rats) | Low potential for acute toxicity |

| Repeated Dose Studies | Liver hypertrophy observed |

| Developmental Toxicity | No significant adverse effects |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of GRGES Trifluoroacetate against various pathogens, it was found that while it retained some activity against Gram-positive strains, its effectiveness was notably reduced against Gram-negative bacteria. This highlights the importance of understanding how modifications to molecular structure and counterion presence can influence biological outcomes .

Case Study 2: Chemical Ablation Agent

Another investigation explored the use of TFA as a theranostic agent for chemical ablation. The study demonstrated that TFA could effectively coagulate liver tissue in ex vivo models at varying concentrations, indicating potential applications in targeted therapies for conditions such as hepatocellular carcinoma . Histological evaluations revealed significant tissue damage correlating with TFA concentration, suggesting both therapeutic potential and risks associated with high doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.